molecular formula C12H12O3 B14056320 (E)-3-(2-Propionylphenyl)acrylic acid

(E)-3-(2-Propionylphenyl)acrylic acid

Cat. No.: B14056320
M. Wt: 204.22 g/mol
InChI Key: ZWANPQRQROMHAH-UHFFFAOYSA-N
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Description

(E)-3-(2-Propionylphenyl)acrylic acid is an organic compound characterized by the presence of a propionyl group attached to a phenyl ring, which is further connected to an acrylic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(2-Propionylphenyl)acrylic acid typically involves the aldol condensation of 2-acetylbenzoic acid with propionaldehyde under basic conditions. The reaction proceeds through the formation of an enolate intermediate, which then undergoes nucleophilic addition to the aldehyde, followed by dehydration to yield the desired product.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. similar compounds are often produced using large-scale aldol condensation reactions, followed by purification processes such as recrystallization or chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(2-Propionylphenyl)acrylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the carbonyl group to alcohols.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.

    Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br₂) or nitric acid (HNO₃).

Major Products

    Oxidation: Produces carboxylic acids or ketones.

    Reduction: Yields alcohols.

    Substitution: Results in substituted aromatic compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in organic synthesis and polymer chemistry.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (E)-3-(2-Propionylphenyl)acrylic acid involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to undergo various chemical transformations, which can modulate biological activities. For example, its potential anti-inflammatory properties may be attributed to its ability to inhibit specific enzymes or signaling pathways involved in inflammation.

Comparison with Similar Compounds

Similar Compounds

    Acrylic acid: A simpler unsaturated carboxylic acid with similar reactivity.

    Propionic acid: A short-chain carboxylic acid with different structural features.

    2-Phenylacrylic acid: A structurally related compound with a phenyl ring attached to an acrylic acid moiety.

Uniqueness

(E)-3-(2-Propionylphenyl)acrylic acid is unique due to the presence of both a propionyl group and an acrylic acid moiety attached to a phenyl ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H12O3

Molecular Weight

204.22 g/mol

IUPAC Name

3-(2-propanoylphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H12O3/c1-2-11(13)10-6-4-3-5-9(10)7-8-12(14)15/h3-8H,2H2,1H3,(H,14,15)

InChI Key

ZWANPQRQROMHAH-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1=CC=CC=C1C=CC(=O)O

Origin of Product

United States

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